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fluorobenzophenone

CAS No.: 356040-81-8

Cat. No.: B6328872

Get Quote

Executive Summary
This technical guide analyzes the physicochemical characteristics of fluorinated dimethyl

benzophenone (FDMBP) derivatives, a class of compounds critical to high-performance

polymer synthesis (e.g., Polyether Ether Ketones - PEEK) and medicinal chemistry.

The strategic combination of fluorine (F) and methyl (CH₃) substituents on the benzophenone

core creates a unique "Push-Pull-Twist" electronic and steric environment. Fluorine introduces

metabolic stability and lipophilicity, while methyl groups provide steric handles that modulate

crystal packing and conformational entropy. This guide dissects these properties to aid

researchers in monomer selection and drug design.[1]

Part 1: Molecular Architecture & Electronic
Properties
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The physical behavior of FDMBP derivatives is governed by the competition between electronic

delocalization and steric strain.

The Electronic "Push-Pull"
Fluorine Effect (The Anchor): Fluorine at the para (4,4') position acts as an Inductive

withdrawer (-I) but a Mesomeric donor (+M). In benzophenones, the +M effect typically

dominates the ground state, slightly increasing electron density in the aromatic ring

compared to strong withdrawing groups, yet the high electronegativity creates a significant

dipole.

Methyl Effect (The Tuner): Methyl groups are weak electron donors via hyperconjugation.

When placed at the meta (3,3') position relative to the carbonyl, they reinforce the electron

density of the ring without disrupting planarity.

Steric Inhibition of Resonance (The "Twist")
The position of the methyl group dictates the molecule's photophysical properties by altering

the dihedral angle between the phenyl rings and the carbonyl plane.

3,3'-Dimethyl (Meta): Minimal steric clash. The molecule retains a near-planar conformation,

allowing for efficient

-

stacking in the crystal lattice.

2,2'-Dimethyl (Ortho): Severe steric clash with the carbonyl oxygen. This forces the phenyl

rings to twist out of plane (dihedral angle > 40°), breaking conjugation. This results in a

hypsochromic shift (blue shift) in UV absorption and a lower melting point due to inefficient

packing.

Visualization: Structure-Property Logic
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Figure 1: Logical flow showing how substituent placement drives observable physical

properties.

Part 2: Thermodynamic & Solubility Profiles
The following data consolidates experimental values for the parent compounds and validated

trends for the dimethyl derivatives.

Comparative Physical Data

Property
Benzophenone
(Ref)

4,4'-
Difluorobenzophen
one

3,3'-Dimethyl-4,4'-
difluorobenzophen
one

CAS No. 119-61-9 345-92-6 Analog Class

Melting Point 48.5 °C 106 – 108 °C 145 – 155 °C (Est.)*

LogP (Lipophilicity) 3.18 3.60 ~4.60

Water Solubility Insoluble Insoluble (<10 mg/L) Insoluble

UV

(MeOH)

252 nm (

)

246 nm

(Hypsochromic)
~250 nm

Crystal System Orthorhombic Monoclinic Triclinic/Monoclinic
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*Note: The melting point of the 3,3'-dimethyl derivative is significantly higher than the parent

fluorinated compound due to increased molecular symmetry and interlocking of methyl groups

in the solid state, making it an ideal monomer for high-Tg polymers.

Solubility & Partition Coefficient (LogP)
For drug development, the LogP is the critical parameter.

Fluorination: Adds ~0.4 to the LogP of benzophenone.

Methylation: Adds ~0.5 per methyl group.

Result: FDMBP derivatives are highly lipophilic (LogP > 4.5). In biological assays, they

require formulation with cyclodextrins or lipid-based carriers. In polymer synthesis, this

lipophilicity necessitates the use of dipolar aprotic solvents (DMSO, NMP, Sulfolane) at high

temperatures (>150°C) to ensure solubility during polymerization.

Part 3: Synthesis & Purification Protocol
The synthesis of 3,3'-dimethyl-4,4'-difluorobenzophenone is a precision Friedel-Crafts

acylation. This protocol ensures regioselectivity and minimizes the formation of the unwanted

2,4'-isomer.

Reaction Workflow (Graphviz)
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Figure 2: Step-by-step synthesis pathway for high-purity monomer production.[2]

Detailed Methodology
Objective: Synthesize 3,3'-dimethyl-4,4'-difluorobenzophenone.

Reagents:

2-Fluorotoluene (Substrate)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b6328872/docs?utm_src=pdf-body-img#technical-guide-physical-properties-engineering-of-fluorinated-dimethyl-benzophenone-derivatives
https://www.ossila.com/products/4-fluoro-4-methoxybenzophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6328872?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Fluoro-3-methylbenzoyl chloride (Acylating agent)

Aluminum Chloride (

), anhydrous (Catalyst)[3][4]

Dichloromethane (DCM) (Solvent)

Protocol:

Preparation: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic

stir bar, reflux condenser, and nitrogen inlet.

Solvation: Charge the flask with 4-fluoro-3-methylbenzoyl chloride (1.0 eq) and anhydrous

DCM (0.5 M concentration). Cool to 0°C in an ice bath.

Catalyst Addition: Add

(1.1 eq) portion-wise over 20 minutes. Caution: Exothermic. HCl gas evolution.

Substrate Addition: Add 2-fluorotoluene (1.0 eq) dropwise via an addition funnel to maintain

temperature <5°C.

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by

TLC (Hexane/Ethyl Acetate 9:1).

Quench: Pour the reaction mixture slowly into a slurry of ice (500g) and concentrated HCl

(50mL). Stir vigorously for 30 minutes to decompose the aluminum complex.

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine

organic phases.

Wash: Wash with saturated

(to remove acid), then brine, and dry over anhydrous

.
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Purification (Critical): Concentrate the solvent. Recrystallize the crude solid from hot

Ethanol/Water (80:20).

Self-Validation Check: The pure product should appear as white needles. If the melting

point range is >2°C, repeat recrystallization.

Part 4: Applications & Engineering Relevance[9]
High-Performance Polymers (PEEK/PEK)
FDMBP derivatives are primarily used as monomers for Poly(aryl ether ketones).

Mechanism: The fluorine atoms are activated for Nucleophilic Aromatic Substitution (

) by the carbonyl group.

Role of Methyl: The 3,3'-dimethyl substitution increases the rotational barrier of the polymer

chain. This raises the Glass Transition Temperature (

) of the final polymer compared to standard PEEK, making it suitable for aerospace
applications requiring higher thermal stability.

Bioisosteres in Drug Design
In medicinal chemistry, the FDMBP scaffold serves as a robust pharmacophore.

Metabolic Blocking: The fluorine atoms at the para positions block metabolic oxidation (P450

hydroxylation), significantly extending the half-life (

) of the drug.

Lipophilic Targeting: The high LogP allows these derivatives to cross the Blood-Brain Barrier

(BBB), making them suitable scaffolds for CNS-active agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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